

Personal protective equipment for handling DNA-PK Substrate

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Compound of Interest

Compound Name: DNA-PK Substrate

Cat. No.: B12372178

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Essential Safety and Handling of DNA-PK Substrate

For researchers, scientists, and drug development professionals working with **DNA-PK substrate**, this guide provides immediate, essential safety, and logistical information. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of your experimental results.

Personal Protective Equipment (PPE) and Safety Precautions

While the DNA-PK peptide substrate is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed. The full hazard profile of this synthetic peptide has not been exhaustively investigated. Therefore, caution is advised.

Recommended Personal Protective Equipment:

PPE Category	Item	Specification
Eye Protection	Safety Glasses	ANSI Z87.1 certified, with side shields
Hand Protection	Disposable Gloves	Nitrile or Latex, powder-free
Body Protection	Laboratory Coat	Standard, long-sleeved

Handling Precautions:

- Avoid contact with eyes and skin.
- Do not ingest or inhale.
- Work in a well-ventilated area.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage is critical to maintain the stability and activity of the **DNA-PK substrate**. Disposal must be in accordance with institutional and local regulations for non-hazardous chemical waste.

Aspect	Guideline
Storage	Store lyophilized peptide at -20°C or -80°C. [1] [2]
Disposal	Dispose of in accordance with federal, state, and local environmental control regulations for non-hazardous waste.

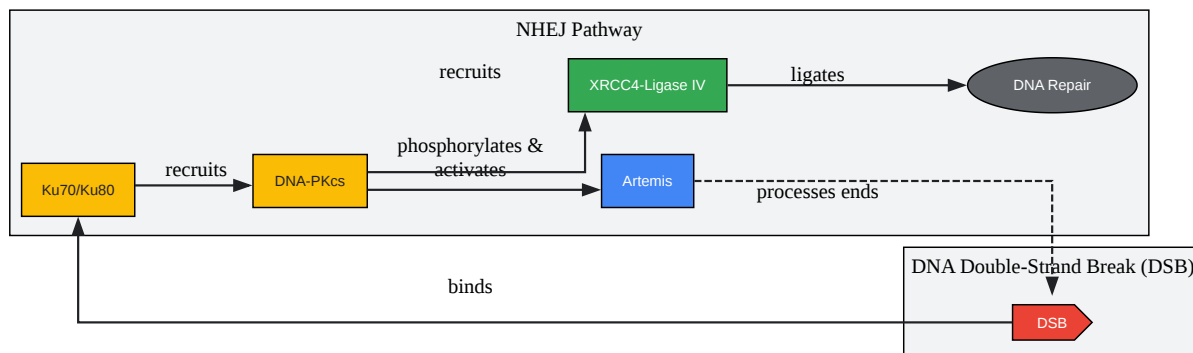
Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure Route	First-Aid Measures
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact	Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Ingestion	Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

DNA-dependent protein kinase (DNA-PK) is a critical component in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs). The process is initiated by the recognition of the DSB, followed by the recruitment and activation of a cascade of proteins.



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DNA-PK signaling in the NHEJ pathway.

Experimental Protocol: DNA-PK Kinase Assay

This protocol outlines a typical in vitro kinase assay to measure the activity of DNA-PK using a peptide substrate, commonly performed with a luminescent ADP-detecting system such as the ADP-Glo™ Kinase Assay.[3][4]

Materials:

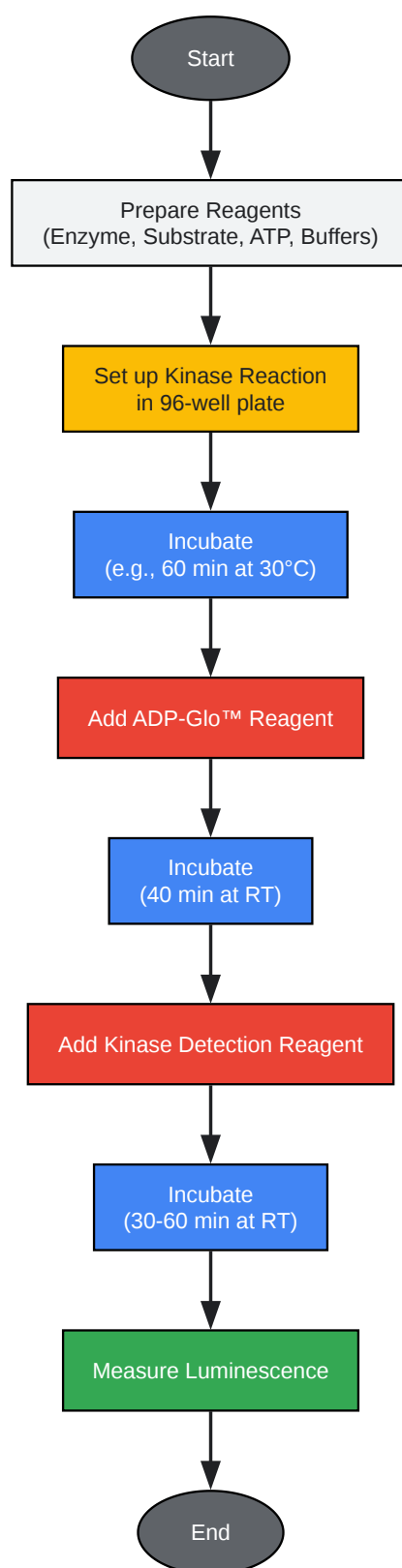
- DNA-PK enzyme
- DNA-PK peptide substrate
- DNA-PK Activation Buffer
- Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 50μM DTT)[3]
- ATP solution

- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 96-well white assay plates

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare the desired concentrations of DNA-PK enzyme, peptide substrate, and ATP in Kinase Reaction Buffer.
 - The final reaction will typically contain the enzyme, substrate, ATP, and the DNA-PK Activation Buffer.
- Set up the Kinase Reaction:
 - In a 96-well plate, add the components in the following order:
 1. Kinase Reaction Buffer
 2. DNA-PK enzyme
 3. DNA-PK peptide substrate
 4. DNA-PK Activation Buffer
 - Initiate the reaction by adding ATP.
 - The final reaction volume is typically 10-25 µL.
- Incubation:
 - Incubate the reaction plate at 30°C or room temperature for the desired time (e.g., 60 minutes).[\[3\]](#)

- ADP Detection (using ADP-Glo™):
 - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.[\[3\]](#)
 - Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.[\[3\]](#)
- Data Acquisition:
 - Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.



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Experimental workflow for a DNA-PK kinase assay.

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